1,2-Benzisothiazol-5-amine, 3-methoxy-
Description
Significance of Benzisothiazole Scaffold in Contemporary Chemical Research
The benzisothiazole scaffold, a bicyclic heterocyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry. nih.govcrimsonpublishers.comresearchgate.net This structural motif is considered a "privileged scaffold" because it is a key component in a multitude of compounds exhibiting a wide array of biological activities. researchgate.netderpharmachemica.com The fusion of the aromatic benzene ring with the sulfur- and nitrogen-containing thiazole ring creates a planar and electronically versatile structure that can interact with various biological targets. jchemrev.com
The significance of the benzisothiazole core is underscored by its presence in numerous pharmaceutical agents and biologically active molecules. crimsonpublishers.comresearchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral activities. nih.govresearchgate.netderpharmachemica.comresearchgate.net This remarkable diversity has spurred continuous interest from medicinal chemists, who actively synthesize and evaluate novel benzisothiazole derivatives as potential therapeutic agents. nih.govjchemrev.com The ability to modify the core structure at various positions allows for the fine-tuning of its physicochemical properties and biological effects, making it a fertile ground for drug discovery and development. crimsonpublishers.comderpharmachemica.com
Overview of the Substituted 1,2-Benzisothiazol-5-amine, 3-methoxy- Framework in Academic Inquiry
Within the broader class of benzisothiazoles, the specific compound 1,2-Benzisothiazol-5-amine, 3-methoxy- presents a unique framework for academic investigation. Its structure is characterized by the foundational 1,2-benzisothiazole (B1215175) core, further functionalized with an amine group (-NH2) at the 5-position and a methoxy (B1213986) group (-OCH3) at the 3-position. These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's chemical behavior and biological potential.
The presence of an amino group provides a reactive handle for further synthetic modifications, such as the formation of amides or Schiff bases, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. derpharmachemica.com The methoxy group, an electron-donating substituent, can modulate the electronic properties of the heterocyclic ring system, which may, in turn, affect its interaction with biological macromolecules. derpharmachemica.com For instance, the introduction of a methoxy group into other benzisothiazole structures has been noted to influence antibacterial activity. derpharmachemica.com
Below are the fundamental chemical properties of this compound.
Table 1: Chemical Properties of 1,2-Benzisothiazol-5-amine, 3-methoxy-
| Property | Value | Source |
|---|---|---|
| CAS Number | 64099-28-1 | epa.gov |
| Molecular Formula | C8H8N2OS | epa.gov |
| Average Molecular Weight | 180.23 g/mol | epa.gov |
| Monoisotopic Mass | 180.035734 g/mol | epa.gov |
This table is interactive. Click on the headers to sort.
The combination of the biologically active benzisothiazole core with these specific functional groups makes 1,2-Benzisothiazol-5-amine, 3-methoxy- a compelling subject for detailed research aimed at uncovering novel chemical and pharmacological properties.
Scope and Research Objectives for the Investigation of 1,2-Benzisothiazol-5-amine, 3-methoxy-
The academic investigation of 1,2-Benzisothiazol-5-amine, 3-methoxy- would be multifaceted, aiming to fully characterize its chemical nature and explore its potential applications. The primary research objectives would include:
Synthesis and Optimization: To develop and refine efficient, high-yield synthetic pathways for the compound. This could involve exploring novel catalytic systems or one-pot reaction methodologies that are both scalable and environmentally benign. derpharmachemica.commdpi.com
Physicochemical Characterization: To thoroughly document the compound's physical and chemical properties, including its solubility, stability, and spectroscopic data (NMR, IR, Mass Spectrometry), providing a comprehensive reference for future studies.
Biological Screening: To conduct extensive screening of the compound for a range of biological activities, guided by the known properties of the benzisothiazole class. Key areas of interest would include its potential as an anticancer agent against various cell lines, its antimicrobial efficacy against a panel of bacteria and fungi, and its inhibitory activity against specific enzymes relevant to disease. nih.govresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogues by modifying the amine and methoxy groups to understand how these structural changes impact biological activity. This would provide critical insights for the rational design of more potent and selective derivatives. derpharmachemica.comjchemrev.com
A hypothetical summary of initial research findings could be organized as follows, illustrating the potential outcomes of such a research program.
Table 2: Hypothetical Research Findings for 1,2-Benzisothiazol-5-amine, 3-methoxy-
| Research Area | Finding |
|---|---|
| Synthesis | Achieved an 85% yield via a novel palladium-catalyzed cross-coupling reaction. |
| Anticancer Activity | Exhibited significant cytotoxicity against human colon cancer cell lines (SW-620) with an IC50 value of 15 µM. researchgate.net |
| Antimicrobial Activity | Showed moderate antibacterial activity against Staphylococcus aureus. |
| Enzyme Inhibition | Demonstrated selective inhibition of a specific kinase implicated in inflammatory pathways. researchgate.net |
This table is interactive and presents hypothetical data for illustrative purposes.
Through a systematic approach encompassing these objectives, the scientific community can fully elucidate the chemical and biological profile of 1,2-Benzisothiazol-5-amine, 3-methoxy-, potentially revealing a new lead compound for therapeutic development or a valuable tool for chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1,2-benzothiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-6-4-5(9)2-3-7(6)12-10-8/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWYGUELXRTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214300 | |
| Record name | 1,2-Benzisothiazol-5-amine, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-28-1 | |
| Record name | 3-Methoxy-1,2-benzothiazol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064099281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazol-5-amine, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E4S65VZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 1,2 Benzisothiazol 5 Amine, 3 Methoxy and Its Analogues
Retrosynthetic Analysis for the 1,2-Benzisothiazol-5-amine, 3-methoxy- Core Structure
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. airitilibrary.com For the 1,2-Benzisothiazol-5-amine, 3-methoxy- core, the analysis can be envisioned through several disconnections.
The primary disconnection involves the formation of the isothiazole (B42339) ring. This can be achieved by forming the sulfur-nitrogen (S-N) bond or a carbon-sulfur (C-S) bond in the final step. This leads to two main retrosynthetic pathways:
Pathway A: S-N Bond Formation: This approach disconnects the S-N bond, leading to a substituted 2-mercaptobenzamide or a related derivative. The key precursor would be a 2-thio-substituted benzamide (B126) with the appropriate methoxy (B1213986) and amino groups already in place.
Pathway B: C-S Bond Formation: Disconnecting a C-S bond suggests a precursor where the sulfur and nitrogen atoms are already part of a side chain attached to the benzene (B151609) ring.
A further disconnection of the benzene ring itself is also a possibility, constructing the aromatic ring from a substituted isothiazole precursor. chim.it This is generally a less common approach for this specific scaffold.
Classical and Modern Ring-Closure Approaches to the 1,2-Benzisothiazole (B1215175) System
The construction of the 1,2-benzisothiazole ring is the cornerstone of the synthesis. Various methods, both classical and modern, have been developed to achieve this.
Cyclization Reactions Involving Sulfur and Nitrogen Linkages
The formation of the S-N bond is a common and effective strategy for synthesizing the 1,2-benzisothiazole core.
From 2-Mercaptobenzamides: Intramolecular oxidative cyclization of 2-mercaptobenzamides is a widely used method. nih.gov This can be achieved using various oxidizing agents. For instance, a copper(I)-catalyzed intramolecular N-S bond formation under an oxygen atmosphere provides excellent yields of benzo[d]isothiazol-3(2H)-ones. nih.gov
From 2-Halobenzamides: Intermolecular reactions of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), offer another route. nih.gov These reactions are often catalyzed by transition metals like copper. For example, a CuCl-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization has been reported. nih.gov
From 2-(Methylthio)benzamides: Selectfluor-mediated intramolecular N-S bond formation of 2-methylthiobenzamides provides a pathway to benzo[d]isothiazol-3(2H)-ones. nih.gov
From o-Mercaptoacylphenones: A mild S-nitrosation followed by an intramolecular aza-Wittig reaction of o-mercaptoacylphenones can construct 3-substituted benzisothiazoles. organic-chemistry.org
| Starting Material | Reagents/Conditions | Product | Reference(s) |
| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| 2-Halobenzamides | S₈, CuCl catalyst | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| 2-Methylthiobenzamides | Selectfluor | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| o-Mercaptoacylphenones | S-nitrosation, aza-Wittig | 3-Substituted benzisothiazoles | organic-chemistry.org |
Strategies for Constructing the Benzene Ring
While less common for simple benzisothiazoles, the construction of the benzene ring onto a pre-existing isothiazole core is a viable strategy, particularly for more complex, fused systems. chim.it This approach often involves annulation reactions of substituted isoxazole (B147169) derivatives, which are structurally related to isothiazoles. For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can lead to naphthalene-fused isoxazoles. chim.it A similar strategy could theoretically be applied to isothiazole analogues.
Regioselective Introduction of the Methoxy and Amino Functionalities
The placement of the methoxy and amino groups at the C-3 and C-5 positions, respectively, is crucial for the target molecule. The regioselectivity of these introductions is a key challenge.
Strategies for 3-Methoxy Group Incorporation
The introduction of the 3-methoxy group can be achieved through several methods.
One common precursor for this is a 1,2-benzisothiazol-3(2H)-one derivative. The oxo group at the 3-position can be converted to a chloro group, which is then substituted with a methoxy group.
From 3-Chloro-1,2-benzisothiazole (B19369): The reaction of 3-chloro-1,2-benzisothiazole with sodium ethoxide in ethanol (B145695) has been shown to yield 3-ethoxy-1,2-benzisothiazole. rsc.org A similar reaction with sodium methoxide (B1231860) would be expected to produce the desired 3-methoxy derivative. The 3-chloro-1,2-benzisothiazole itself can be prepared from the corresponding 1,2-benzisothiazol-3-one by treatment with thionyl chloride. google.com
| Starting Material | Reagents/Conditions | Product | Reference(s) |
| 1,2-Benzisothiazol-3-one | Thionyl chloride | 3-Chloro-1,2-benzisothiazole | google.com |
| 3-Chloro-1,2-benzisothiazole | Sodium methoxide/methanol | 3-Methoxy-1,2-benzisothiazole | rsc.org |
Methods for 5-Amino Group Functionalization
The introduction of the amino group at the 5-position can be approached in two main ways: by starting with a pre-functionalized benzene ring or by functionalizing the benzisothiazole core after its formation.
Starting with a 4-amino-substituted precursor: A common strategy involves using a starting material that already contains a nitro or protected amino group at the para-position relative to the group that will participate in the ring closure. For example, starting with a 4-nitro-substituted 2-halobenzamide and then reducing the nitro group to an amino group after the formation of the benzisothiazole ring.
Direct Amination: Direct amination of the benzisothiazole core is generally more challenging due to the potential for multiple reaction sites. However, specific methodologies for the amination of related heterocyclic systems exist and could potentially be adapted. For instance, one-pot chlorination-amination procedures have been developed for benzoxazoles and benzothiazoles. nih.gov
Control of Substitution Pattern during Synthesis
The synthesis of specifically substituted 1,2-benzisothiazoles is fundamentally dependent on the substitution pattern of the starting materials. Achieving the precise arrangement of the 5-amino and 3-methoxy groups in the target compound requires a carefully planned synthetic sequence where the regiochemistry is controlled from the outset.
A common strategy for forming the 1,2-benzisothiazole core involves the cyclization of a substituted 2-mercaptobenzonitrile or a related precursor. For instance, the synthesis of 7-methoxy-1,2-benzisothiazole can be achieved from 2-hydroxy-3-methoxybenzaldehyde (B140153) (orthovanillin), which is converted to 2-mercapto-3-methoxybenzaldehyde. rsc.org This intermediate can then be transformed into the corresponding benzisothiazole. rsc.org Similarly, 3-amino-7-methoxy-1,2-benzisothiazole can be prepared from 2-mercapto-3-methoxybenzonitrile (B13911052) by reacting it with chloramine. rsc.org
Extrapolating from these established routes, the synthesis of 1,2-benzisothiazol-5-amine, 3-methoxy- would necessitate a benzene-based precursor with the correct arrangement of functional groups. The synthesis would likely commence with a starting material such as 4-amino-2-mercapto-anisole or a derivative thereof. The amino group might be protected during the initial synthetic steps (e.g., as a nitro or acetamido group) to prevent unwanted side reactions, followed by a deprotection step after the formation of the heterocyclic ring. The control of the substitution pattern is therefore not a feature of the cyclization reaction itself, but rather a consequence of the deliberate choice of a pre-functionalized starting material.
Derivatization and Functionalization of 1,2-Benzisothiazol-5-amine, 3-methoxy-
Once synthesized, the 1,2-benzisothiazol-5-amine, 3-methoxy- scaffold offers multiple sites for further chemical modification, including the amino group, the methoxy group, and the benzo ring system.
Transformations at the Amino Group (e.g., Acylation, Alkylation)
The primary amino group at the C-5 position is a key handle for derivatization through reactions such as acylation and alkylation. These transformations can introduce a wide variety of substituents, significantly altering the molecule's physicochemical properties.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically straightforward and can be used to introduce both simple and complex acyl moieties.
Alkylation: N-alkylation can introduce alkyl chains to the amino group. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and may require specific reagents or protecting group strategies.
It is important to note that the high reactivity of the amino group can influence reactions at other sites. For example, the lone pair of electrons on the nitrogen atom can react with Lewis acids, which can deactivate the aromatic ring and prevent Friedel-Crafts alkylation or acylation reactions from occurring on the ring itself. libretexts.orglibretexts.org
A variety of derivatization agents have been developed for transforming amine groups, each with its own reactivity profile and analytical advantages. nih.gov While many are used for analytical purposes, the underlying chemical principles apply to synthetic transformations.
| Derivatization Reagent | Reactive Group | Typical Reaction Conditions | Key Characteristics of Product |
|---|---|---|---|
| Dansyl Chloride (Dansyl-Cl) | Sulfonyl chloride | Basic pH | Forms highly fluorescent and ionizable sulfonamides. nih.gov |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Chloroformate | Basic pH | Forms a stable carbamate, useful under acidic conditions. nih.gov |
| Dabsyl Chloride (Dabsyl-Cl) | Sulfonyl chloride | Weakly acidic to weakly basic pH | Forms a chromophoric sulfonamide. nih.gov |
| o-Phthalaldehyde (OPA) | Aldehyde | Requires a thiol co-reagent (e.g., mercaptoethanol) | Forms a fluorescent isoindole derivative. nih.gov |
Modifications of the Methoxy Group
The most significant modification of the methoxy group is its demethylation to yield the corresponding 3-hydroxy-1,2-benzisothiazole derivative. This transformation converts the ether into a phenol, which opens up new avenues for derivatization, such as esterification or etherification at the newly formed hydroxyl group. A standard and effective reagent for the cleavage of aryl methoxy ethers is boron tribromide (BBr₃). nih.gov This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. nih.gov The presence of other functional groups, particularly the basic amino group, must be considered, as they may react with the Lewis acidic BBr₃, potentially requiring the use of excess reagent or a protection strategy.
Electrophilic and Nucleophilic Substitutions on the Benzo Ring System
Electrophilic Aromatic Substitution (EAS): The benzene portion of the 1,2-benzisothiazol-5-amine, 3-methoxy- molecule is activated towards electrophilic aromatic substitution. Both the amino group (at C-5) and the methoxy group (para to C-5, assuming standard numbering from sulfur) are strong electron-donating groups, which direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edu Given the existing substitution pattern, the most likely positions for electrophilic attack (e.g., nitration, halogenation, sulfonation) would be the C-4 and C-6 positions, which are ortho to the powerful amino activating group. For example, studies on the related 7-methoxybenzo[b]thiophene (B1600899) have shown that electrophilic bromination and nitration occur selectively at the 4-position. rsc.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the electron-rich benzo ring is generally difficult and requires the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org Therefore, direct NAS on the parent molecule is unlikely. However, if a halogen were introduced onto the ring via EAS, subsequent NAS could be possible under specific conditions.
Separately, the isothiazole ring itself can be subject to nucleophilic attack. Studies on 3-chloro-1,2-benzisothiazole show that it reacts with various nucleophiles. rsc.org While many nucleophiles cause the thiazole (B1198619) ring to open, some, like sodium ethoxide, can displace the chlorine at the 3-position to yield 3-ethoxy-1,2-benzisothiazole without ring fission. rsc.org This indicates that the C-3 position is susceptible to nucleophilic substitution, a pathway relevant for modifying the methoxy group if it were first converted to a better leaving group.
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the peripheral functionalization of aromatic and heteroaromatic rings by forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. libretexts.org
To apply this methodology to 1,2-benzisothiazol-5-amine, 3-methoxy-, a halogen atom would first need to be installed on the benzo ring, for instance, at the C-4 or C-6 position via electrophilic halogenation. This halogenated derivative could then serve as a substrate in various cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Extensive research has demonstrated the utility of palladium catalysis for the functionalization of related heterocyclic systems. For example, a palladium-catalyzed method for the oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes has been developed, showcasing the feasibility of forming new C-C bonds on these scaffolds. rsc.orgresearchgate.net
| Reaction Name | Coupling Partners | Typical Catalyst/Base | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organohalide/Triflate + Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |
| Stille Coupling | Organohalide/Triflate + Organotin compound | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |
| Heck Coupling | Organohalide/Triflate + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (alkenyl) |
| Buchwald-Hartwig Amination | Organohalide/Triflate + Amine | Pd catalyst + Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |
Optimization of Synthetic Routes and Reaction Conditions
The optimization of synthetic routes is critical for improving efficiency, increasing yields, and ensuring the economic and environmental viability of chemical production. For a multi-step synthesis of a complex molecule like 1,2-benzisothiazol-5-amine, 3-methoxy-, several parameters can be fine-tuned.
Key traditional parameters for optimization include:
Reaction Temperature: Precise temperature control is crucial, as deviations can lead to incomplete reactions or the formation of byproducts. irobiocide.com
Stoichiometry of Reagents: Adjusting the feed ratio of reactants and catalysts can maximize the conversion of the limiting reagent and minimize waste. irobiocide.com
Reaction Time: Monitoring the reaction progress to identify the optimal endpoint prevents product degradation from prolonged reaction times or incomplete conversion from stopping too early. irobiocide.com
Modern synthetic optimization also incorporates principles of "green chemistry." This involves designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of benzisothiazole derivatives, this could involve:
Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. nih.gov
Catalysis: Using highly efficient catalysts to reduce energy consumption and waste.
Process Simplification: Designing routes that minimize the number of steps and simplify purification procedures, for example, by developing one-pot reactions or facilitating easy product isolation through crystallization. nih.gov
By systematically evaluating these factors, synthetic routes to 1,2-benzisothiazol-5-amine, 3-methoxy- and its derivatives can be made more robust, scalable, and sustainable.
Green Chemistry Principles in 1,2-Benzisothiazol-5-amine, 3-methoxy- Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds is crucial for developing sustainable and environmentally responsible chemical processes. numberanalytics.comnih.gov These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.com For the proposed synthesis of 1,2-Benzisothiazol-5-amine, 3-methoxy-, several green chemistry strategies can be applied to the key synthetic steps, such as the formation of the benzisothiazole ring and the reduction of the nitro intermediate.
Key Green Chemistry Considerations:
Alternative Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green alternatives such as water, ionic liquids, or deep eutectic solvents (DESs) are increasingly being used for the synthesis of sulfur-containing heterocycles. mdpi.comresearchgate.net Water, in particular, is an attractive solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Reactions such as the condensation of 2-aminothiophenols can be performed efficiently in water. mdpi.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable more efficient and selective reactions, often under milder conditions. numberanalytics.com For benzisothiazole synthesis, transition-metal catalysts, particularly those based on copper and nickel, have been employed for C-H activation and cross-coupling reactions to form the heterocyclic ring. arkat-usa.org The development of reusable, heterogeneous catalysts is a key goal to simplify product purification and reduce waste. Electrochemical synthesis, which uses electricity as a clean reagent to drive reactions like intramolecular N-S bond formation, represents a modern, green approach to creating benzisothiazol-3(2H)-ones. nih.gov
Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com These techniques have been successfully applied to the synthesis of various heterocyclic compounds.
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The reduction of a nitro group to an amine, a key step in the proposed synthesis, can be achieved using greener reducing agents like catalytic hydrogenation with H₂ gas (which produces only water as a byproduct) instead of traditional stoichiometric metal-based reductants (e.g., Sn/HCl or Fe/HCl) that generate significant metallic waste.
The following table compares a hypothetical traditional synthesis with a greener alternative for a key intermediate.
| Parameter | Traditional Approach | Greener Approach |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Ethanol, or Deep Eutectic Solvents mdpi.comresearchgate.net |
| Catalyst/Reagent | Stoichiometric toxic reagents (e.g., thionyl chloride), homogeneous catalysts | Reusable heterogeneous catalysts, biocatalysts, or electrochemical methods arkat-usa.orgnih.gov |
| Energy Source | Conventional reflux heating (high energy consumption) | Microwave or ultrasonic irradiation (reduced time and energy) mdpi.com |
| Waste Generation | High E-factor due to solvent and reagent waste | Lower E-factor, recyclable catalysts, and benign byproducts (e.g., water) pharmafeatures.com |
Scale-Up Considerations and Process Chemistry Aspects
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of process chemistry and engineering factors to ensure safety, efficiency, scalability, and economic viability. This transition from bench to production is known as process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies. pharmafeatures.comcobaltcommunications.com
Key Scale-Up Challenges and Strategies:
Reaction Kinetics and Thermodynamics: Understanding the kinetics and thermodynamics of each synthetic step is critical for process control. Exothermic reactions, such as nitrations or certain cyclizations, require robust thermal management systems to prevent runaway reactions. Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better temperature control and safer operation of highly exothermic or hazardous reactions. sartorius.com
Reagent Handling and Safety: The use of hazardous reagents, such as strong acids, oxidizers, or toxic gases, requires specialized handling procedures and equipment at an industrial scale. For the proposed synthesis, the reduction of a nitroaromatic compound can be hazardous, and catalytic transfer hydrogenation or continuous-flow hydrogenation are often preferred at scale to manage the risks associated with handling hydrogen gas under pressure.
Downstream Processing and Purification: The isolation and purification of the active pharmaceutical ingredient (API) can be a significant cost driver in manufacturing. pharmafeatures.com At scale, crystallization is the preferred method for purification over chromatography. The choice of crystallization solvent, control of cooling profiles, and seeding strategies are critical process parameters (CPPs) that affect the crystal form (polymorphism), purity, and handling properties of the final product. pharmafeatures.com
Process Intensification: Adopting process intensification strategies can lead to substantial improvements in efficiency and sustainability. pharmaceutical-technology.comresearchgate.net This can involve combining multiple reaction steps into a single "one-pot" process to reduce unit operations, or transitioning from traditional batch manufacturing to continuous manufacturing. sartorius.com Continuous flow chemistry, in particular, is advantageous for handling unstable intermediates and improving reaction control and consistency. pharmafeatures.com
The table below outlines a comparison of lab-scale and potential industrial-scale considerations for the proposed synthesis.
| Parameter | Laboratory Scale | Industrial Scale / Process Intensification |
| Reaction Vessel | Round-bottom flask (Batch) | Large-scale batch reactor or Continuous Stirred-Tank Reactor (CSTR) / Plug Flow Reactor (PFR) sartorius.com |
| Heat Transfer | Oil bath, heating mantle | Jacket heating/cooling, internal coils, superior surface-area-to-volume ratio in flow reactors |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps for precise control |
| Process Control | Manual monitoring (TLC, GC) | Process Analytical Technology (PAT) for real-time monitoring of Critical Quality Attributes (CQAs) pharmafeatures.com |
| Purification | Flash column chromatography | Crystallization, filtration, and drying |
| Safety | Fume hood | Contained systems, dedicated hazard protocols, use of flow chemistry for hazardous steps cobaltcommunications.com |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1,2 Benzisothiazol 5 Amine, 3 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No experimental NMR data for 1,2-Benzisothiazol-5-amine, 3-methoxy- could be located.
Proton (¹H) NMR Analysis and Chemical Shift Assignment
Specific ¹H NMR spectra and chemical shift assignments for 1,2-Benzisothiazol-5-amine, 3-methoxy- are not available in the searched resources.
Carbon-13 (¹³C) NMR Analysis and Connectivity Mapping
Specific ¹³C NMR spectra and chemical shift data for 1,2-Benzisothiazol-5-amine, 3-methoxy- are not available.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment
No 2D NMR studies (COSY, HMQC, HMBC) for 1,2-Benzisothiazol-5-amine, 3-methoxy- have been found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No mass spectrometry data for 1,2-Benzisothiazol-5-amine, 3-methoxy- could be located.
High-Resolution Mass Spectrometry (HRMS)
HRMS data, which would provide the exact molecular weight, is not available.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
MS/MS fragmentation data, which would offer structural details, is not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
No experimental IR or Raman spectroscopy data has been published for 1,2-Benzisothiazol-5-amine, 3-methoxy-.
For related compounds like 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, IR spectroscopy has been employed to identify characteristic vibrational modes. researchgate.net In such studies, researchers compare experimentally obtained spectra with theoretical calculations to assign specific peaks to molecular motions such as stretching and bending of bonds. researchgate.net This comparative approach allows for a detailed understanding of the molecule's vibrational properties. researchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
There is no published X-ray crystallography data for 1,2-Benzisothiazol-5-amine, 3-methoxy-.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
No information regarding chiral derivatives of 1,2-Benzisothiazol-5-amine, 3-methoxy- or their study by chiroptical spectroscopy is available in the current scientific literature. This technique is only applicable to molecules that are chiral, meaning they are non-superimposable on their mirror image.
Computational Chemistry and Theoretical Investigations of 1,2 Benzisothiazol 5 Amine, 3 Methoxy
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic nature and thermodynamic stability of 1,2-Benzisothiazol-5-amine, 3-methoxy-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.
Density Functional Theory (DFT) Studies on Geometry and Vibrational Spectra
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for optimizing the molecular geometry of 1,2-Benzisothiazol-5-amine, 3-methoxy-, predicting the most stable arrangement of its atoms in three-dimensional space. A typical DFT study would employ a functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p) to accurately model the electron distribution.
The output of a DFT geometry optimization provides precise bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-S, S-N, N=C, and C-O bonds within the benzisothiazole ring system, as well as for the amine and methoxy (B1213986) substituents.
Furthermore, DFT calculations are used to predict the vibrational spectra (infrared and Raman) of the molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are invaluable for interpreting experimental IR and Raman data, allowing for the assignment of specific vibrational modes to the stretching and bending of particular bonds or functional groups.
Table 1: Predicted Geometrical Parameters for 1,2-Benzisothiazol-5-amine, 3-methoxy- (Hypothetical DFT Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.75 | C-S-N | 95.0 |
| S-N | 1.68 | S-N=C | 110.0 |
| N=C | 1.35 | C-C-N (amine) | 120.5 |
| C-O (methoxy) | 1.36 | C-O-C (methoxy) | 118.0 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.
Ab Initio Methods for Energetic and Conformational Analysis
For higher accuracy in energetic calculations, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT.
These methods are particularly useful for conformational analysis. For 1,2-Benzisothiazol-5-amine, 3-methoxy-, the orientation of the methoxy group and the pyramidalization of the amino group are key conformational variables. High-level ab initio calculations can determine the relative energies of different conformers, identifying the global minimum energy structure and the energy barriers to rotation. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.
Prediction of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in different chemical reactions. For 1,2-Benzisothiazol-5-amine, 3-methoxy-, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.
Table 2: Predicted Electronic Properties of 1,2-Benzisothiazol-5-amine, 3-methoxy- (Hypothetical DFT Data)
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of 1,2-Benzisothiazol-5-amine, 3-methoxy-, revealing how it flexes, vibrates, and interacts with its environment.
MD simulations are particularly powerful for studying the molecule in a solvent, providing insights into solvation effects and the role of intermolecular interactions. The results of an MD simulation can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding other atoms or molecules at a certain distance.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which aids in the characterization of newly synthesized compounds. For 1,2-Benzisothiazol-5-amine, 3-methoxy-, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra to confirm the molecule's structure.
As mentioned earlier, DFT calculations also yield theoretical IR frequencies. By comparing the computed vibrational spectrum with an experimental one, chemists can confidently assign the observed absorption bands to specific molecular motions.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry can be used to explore the potential chemical reactions of 1,2-Benzisothiazol-5-amine, 3-methoxy-. By mapping out the potential energy surface for a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, one could computationally investigate the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of 1,2-Benzisothiazol-5-amine, 3-methoxy-, determining which positions are most reactive and the energetic barriers for substitution at each site. Such studies provide fundamental insights into the chemical reactivity of the molecule and can guide the design of new synthetic routes.
Solvent Effects and Intermolecular Interactions through Explicit and Implicit Solvation Models
The local chemical environment profoundly influences the behavior, reactivity, and properties of a molecule. For 1,2-Benzisothiazol-5-amine, 3-methoxy-, a compound featuring a polar heterocyclic scaffold with amine and methoxy functional groups, understanding its interactions with solvents is critical for predicting its chemical and physical characteristics in solution. Computational chemistry provides powerful tools to model these complex phenomena through explicit and implicit solvation models, which offer distinct approaches to capturing the essence of the solute-solvent and solute-solute interactions that govern the system's behavior.
While direct computational studies on 1,2-Benzisothiazol-5-amine, 3-methoxy- are not extensively available in public literature, a robust understanding can be constructed by examining theoretical investigations on analogous structures, such as benzisothiazole and benzothiazole (B30560) derivatives. scirp.orgresearchgate.net These studies, in conjunction with the foundational principles of solvation modeling, allow for an informed discussion on how the solvent environment modulates the properties of the target molecule.
Implicit Solvation Models: A Continuum Approach
Implicit or continuum solvation models treat the solvent as a continuous, structureless medium characterized by its bulk properties, most notably the dielectric constant (ε). wikipedia.orgresearchgate.net This approach is computationally efficient and provides a good first approximation of the electrostatic effects of the solvent on the solute. researchgate.netnumberanalytics.com Popular implicit models include the Polarizable Continuum Model (PCM) and its variants, the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). numberanalytics.comnih.gov
In the context of 1,2-Benzisothiazol-5-amine, 3-methoxy-, an implicit model would be employed to calculate the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent. This calculation helps in predicting the molecule's solubility in various solvents. For instance, theoretical studies on similar heterocyclic compounds demonstrate that increasing the solvent polarity can lead to significant shifts in electronic absorption spectra (solvatochromism). researchgate.net For a molecule like 1,2-Benzisothiazol-5-amine, 3-methoxy-, which possesses a significant dipole moment due to its heteroatoms and polar functional groups, a transition to a more polar solvent is expected to stabilize the ground state and excited states differently, potentially leading to a red or blue shift in its UV-visible absorption maximum. mdpi.com
Computational studies on related benzothiazole derivatives using Density Functional Theory (DFT) have shown that properties like the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, are influenced by the solvent environment. mdpi.comresearchgate.net The electron-donating nature of the amine and methoxy groups in 1,2-Benzisothiazol-5-amine, 3-methoxy- would be modulated by the solvent's polarity, thereby affecting its reactivity profile. acs.org The implicit solvent model can capture these global electrostatic effects.
Table 1: Illustrative Effect of Solvent Polarity on the Calculated Maximum Absorption Wavelength (λmax) for an Analogous Benzothiazole Derivative
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
| Gas Phase | 1 | 320 |
| Toluene | 2.4 | 325 |
| Acetone | 20.7 | 335 |
| Ethanol (B145695) | 24.6 | 338 |
| Water | 78.4 | 345 |
This table is illustrative and based on general trends observed for similar compounds in computational studies. mdpi.com The values are not specific experimental data for 1,2-Benzisothiazol-5-amine, 3-methoxy-.
Explicit Solvation Models: A Molecular View
Explicit solvation models take a more detailed, atomistic approach by representing individual solvent molecules in the simulation. wikipedia.orgresearchgate.net This method is computationally more demanding but allows for the direct investigation of specific short-range interactions, such as hydrogen bonding, which are crucial for molecules containing functional groups like the amine (-NH2) and methoxy (-OCH3) groups present in 1,2-Benzisothiazol-5-amine, 3-methoxy-. nih.gov
Using this model, one would typically place the solute molecule in a box of solvent molecules and perform Molecular Dynamics (MD) or Monte Carlo (MC) simulations. researchgate.net For 1,2-Benzisothiazol-5-amine, 3-methoxy-, the primary site for hydrogen bond donation is the amine group, while the nitrogen atom of the isothiazole (B42339) ring, the oxygen of the methoxy group, and the amine nitrogen can all act as hydrogen bond acceptors.
Theoretical investigations on similar systems highlight the importance of these specific interactions. acs.org For example, in protic solvents like water or ethanol, the formation of hydrogen bonds with the amine group can significantly stabilize the solute and influence its conformational preferences. rsc.org Natural Bond Orbital (NBO) analysis, often used in conjunction with these calculations, can quantify the strength of these hydrogen bonds by examining the orbital interactions between the solvent and solute molecules. researchgate.net
Hybrid Solvation Models (QM/MM)
To balance computational cost and accuracy, hybrid models like the Quantum Mechanics/Molecular Mechanics (QM/MM) approach are often employed. researchgate.netnih.gov In a QM/MM simulation of 1,2-Benzisothiazol-5-amine, 3-methoxy-, the solute molecule and a few surrounding solvent molecules in the first solvation shell would be treated with a high-level quantum mechanical method. The rest of the solvent molecules, representing the bulk solvent, would be treated with a less computationally intensive molecular mechanics force field. nih.gov This layered approach allows for a detailed and accurate description of the crucial short-range interactions while still accounting for the broader solvent environment. rsc.org
Intermolecular Interactions in the Condensed Phase
Beyond solute-solvent interactions, computational methods are also used to study the intermolecular interactions between molecules of 1,2-Benzisothiazol-5-amine, 3-methoxy- itself, which are fundamental to understanding its solid-state structure and properties. These interactions include hydrogen bonding, π-π stacking, and other van der Waals forces.
Table 2: Illustrative Intermolecular Interaction Energies (kcal/mol) for a Dimer of an Analogous Heterocyclic Amine Calculated at the DFT Level
| Interaction Type | Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| N-H···N Hydrogen Bond | 2.9 | -5.2 |
| π-π Stacking (Parallel-displaced) | 3.5 | -2.8 |
| C-H···O Interaction | 3.2 | -1.5 |
This table is illustrative, providing typical energy ranges for such interactions based on computational studies of similar molecules. mdpi.comresearchgate.net The values are not specific experimental data for 1,2-Benzisothiazol-5-amine, 3-methoxy-.
Chemical Reactivity and Transformation Studies of 1,2 Benzisothiazol 5 Amine, 3 Methoxy
Electrophilic Aromatic Substitution Reactions on the Benzo Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.govnih.gov In the case of 1,2-benzisothiazol-5-amine, 3-methoxy-, the position of electrophilic attack on the fused benzene (B151609) ring is directed by the combined electronic effects of the 5-amino group and the fused isothiazole (B42339) ring system.
The amino group (-NH₂) is a powerful activating group and an ortho, para-director. doubtnut.comrsc.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring through resonance, thereby increasing the electron density at the ortho (position 4 and 6) and para (position 7) positions relative to the amino group. doubtnut.comlibretexts.org This donation stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack at these positions. fiveable.meuci.edu
The outcome of an EAS reaction on 1,2-benzisothiazol-5-amine, 3-methoxy- is therefore a result of the competition between these two opposing effects. The strongly activating nature of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Therefore, substitution is most likely to occur at the C-4 and C-6 positions. Steric hindrance might play a role in the relative yields of the ortho and para products. It is also important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). shaalaa.com This protonated form is strongly deactivating and a meta-director, which could lead to the formation of some meta-substituted products. shaalaa.com
Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -NH₂ (Amino) | Electron-Donating (Resonance) | ortho, para | Activating |
| Fused Isothiazole Ring | Electron-Withdrawing | meta (relative to its own influence) | Deactivating |
| -NH₃⁺ (Anilinium) | Electron-Withdrawing (Inductive) | meta | Strongly Deactivating |
Nucleophilic Reactions at the Isothiazole Ring
The isothiazole ring, particularly when substituted with potential leaving groups, is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the ring system itself. Studies on related 1,2-benzisothiazole (B1215175) derivatives have shown that nucleophilic attack can occur at several positions, often leading to either substitution or ring-opening reactions. nih.govresearchgate.net
In 1,2-benzisothiazol-5-amine, 3-methoxy-, the C-3 position is a likely site for nucleophilic attack. The methoxy (B1213986) group (-OCH₃) can potentially act as a leaving group, especially with strong nucleophiles, leading to a nucleophilic aromatic substitution (SₙAr) type reaction. The generally accepted mechanism for SₙAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Research on 3-chloro-1,2-benzisothiazoles has demonstrated that various nucleophiles, including cyanides and alkoxides, can react at the C-3 position. nih.gov While some nucleophiles lead to simple substitution, others can induce cleavage of the S-N or S-C bonds of the isothiazole ring, resulting in ring-opened products. nih.govresearchgate.net For instance, the reaction of N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones with thiols resulted in attack at the sulfur atom of the benzisothiazolinone moiety, leading to ring-opened products. researchgate.net
The presence of the 5-amino group will also influence the reactivity of the isothiazole ring towards nucleophiles. By donating electron density to the fused ring system, it may slightly decrease the electrophilicity of the isothiazole ring compared to an unsubstituted benzisothiazole. However, the inherent reactivity of the C-3 position in the isothiazole ring suggests that nucleophilic substitution or ring-opening reactions remain plausible transformation pathways for this compound.
Rearrangement Reactions (e.g., Chapman-type rearrangements) and Isomerizations
The 1,2-benzisothiazole scaffold can undergo various rearrangement reactions, often promoted by base or light. While specific studies on 1,2-benzisothiazol-5-amine, 3-methoxy- are not widely reported, related systems provide insight into potential transformations.
Base-induced rearrangements are known for 1,2-benzisothiazole derivatives. For example, the treatment of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides with a base like potassium tert-butoxide (t-BuOK) can lead to a ring contraction, yielding 1,2-benzisothiazole 1,1-dioxides through a diaza- doubtnut.comnih.gov-Wittig type rearrangement. nih.gov The reaction proceeds through deprotonation and subsequent ring-opening and re-closure. nih.govmdpi.com This suggests that under basic conditions, deprotonation of the amino group or at a carbon position could initiate a rearrangement cascade in 1,2-benzisothiazol-5-amine, 3-methoxy-.
Furthermore, nucleophile-induced ring contractions have been observed in related heterocyclic systems. For instance, certain pyrrolo[2,1-c] libretexts.orgnih.govbenzothiazines undergo ring contraction to pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles upon treatment with nucleophiles like alcohols or amines. beilstein-journals.orgnih.gov This process involves nucleophilic attack leading to the cleavage of an S-C bond, followed by an intramolecular cyclization. beilstein-journals.orgnih.gov
Photochemical rearrangements of isothiazoles to thiazoles have also been reported, providing another potential isomerization pathway for this class of compounds. chemistryworld.com While the Chapman rearrangement is a well-known reaction, its direct applicability to this specific isothiazole system is less certain without experimental evidence.
Table 2: Examples of Rearrangement Reactions in Related Isothiazole Systems
| Starting Material Type | Conditions | Product Type | Reaction Name/Type | Reference |
| 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides | t-BuOK | 1,2-Benzisothiazole 1,1-dioxides | Diaza- doubtnut.comnih.gov-Wittig Rearrangement | nih.gov |
| Pyrrolo[2,1-c] libretexts.orgnih.govbenzothiazines | Nucleophiles (e.g., MeOH, amines) | Pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles | Nucleophile-Induced Ring Contraction | beilstein-journals.orgnih.gov |
| Isothiazoles | Light (Photochemical) | Thiazoles | Isomerization | chemistryworld.com |
Oxidation and Reduction Chemistry of the Isothiazole Ring
The isothiazole ring contains heteroatoms in different oxidation states, making it susceptible to both oxidation and reduction reactions.
Oxidation: The sulfur atom in the 1,2-benzisothiazole ring is in a relatively low oxidation state and can be readily oxidized. The most common oxidation reaction involves the conversion of the sulfide (B99878) to a sulfone, forming a 1,2-benzisothiazole 1,1-dioxide. mdpi.comacs.org This transformation significantly alters the electronic properties and reactivity of the ring system. Various oxidizing agents can be employed for this purpose. Additionally, catalytic oxidation methods have been developed for the synthesis of the 1,2-benzisothiazolin-3-one core structure, using oxygen or air as the oxidant in the presence of metal catalysts like manganese salts. google.com
Reduction: The isothiazole ring contains a C=N double bond within its structure, which is a potential site for reduction. Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) could potentially reduce this bond. For instance, the C=N double bond in related 1,2,3-benzothiadiazine 1,1-dioxides can be reduced via catalytic hydrogenation or with NaBH₄ in the presence of trifluoroacetic acid. mdpi.com Successful reduction would yield a 2,3-dihydro-1,2-benzisothiazole derivative. The specific conditions required for the reduction of 1,2-benzisothiazol-5-amine, 3-methoxy- would need to be determined experimentally, taking into account the potential for side reactions involving the other functional groups.
Complexation Chemistry and Metal-Ligand Interactions
Heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,2-benzisothiazoles, are known to act as ligands in coordination chemistry, forming complexes with various transition metals. nih.goverpublications.comresearchgate.net The lone pair of electrons on the nitrogen atom of the isothiazole ring can coordinate to a metal center.
The molecule 1,2-benzisothiazol-5-amine, 3-methoxy- is a particularly interesting ligand due to the presence of multiple potential donor sites. It can act as a:
Monodentate ligand: coordinating through the endocyclic nitrogen atom (N-2).
Bidentate ligand: forming a chelate ring by coordinating through both the endocyclic nitrogen (N-2) and the nitrogen of the exocyclic 5-amino group. Chelation often leads to more stable metal complexes.
The coordination chemistry of related benzothiazole (B30560) and aminothiazole derivatives has been explored. erpublications.comscimatic.org For example, 2-aminothiazole (B372263) derivatives have been shown to coordinate to metal centers like Co(II) and Ag(I) through the endocyclic nitrogen atom. scimatic.org The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand, and such complexes are often investigated for their potential biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The inclusion of metal ions can enhance the biological efficacy of the parent organic molecule. researchgate.net
Table 3: Potential Coordination Modes of 1,2-Benzisothiazol-5-amine, 3-methoxy-
| Coordination Mode | Donor Atoms | Potential Metal Ions |
| Monodentate | N-2 of the isothiazole ring | Co(II), Ni(II), Cu(II), Zn(II), Ag(I), Pd(II) |
| Bidentate (Chelating) | N-2 of the isothiazole ring and N of the 5-amino group | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) |
Exploration of Biological Activities and Molecular Mechanisms of 1,2 Benzisothiazol 5 Amine, 3 Methoxy Pre Clinical Investigations
In Vitro Biological Screening Methodologies and Preliminary Findings
Comprehensive in vitro screening is a cornerstone of preclinical drug discovery, providing initial insights into the biological potential of a chemical entity. This process typically involves a battery of standardized assays.
Enzyme Inhibition Studies (e.g., proteases, hydrolases, kinases)
Enzyme inhibition is a common mechanism of action for many therapeutic agents. wikipedia.org Assays to determine a compound's ability to inhibit enzymes such as proteases, hydrolases, and kinases are standard in preclinical evaluations. However, a thorough search of scientific databases reveals no specific studies that have evaluated the enzyme inhibitory activity of 1,2-Benzisothiazol-5-amine, 3-methoxy-.
Receptor Binding Assays and Ligand-Target Interactions
Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors, which can elucidate its potential pharmacological effects. These assays measure the affinity of a ligand for a receptor. At present, there is no available data from receptor binding assays or ligand-target interaction studies for 1,2-Benzisothiazol-5-amine, 3-methoxy-.
Investigation of Antimicrobial Effects (e.g., bacteria, fungi, yeast in culture)
The investigation of a compound's ability to inhibit the growth of pathogenic microorganisms is a critical area of research. While 1,2-Benzisothiazol-5-amine, 3-methoxy- was identified as a fungal metabolite, suggesting a potential role in microbial interactions, no studies have been published that specifically test its antimicrobial effects against bacteria, fungi, or yeast in culture. jkuat.ac.ke
Modulation of Cellular Pathways (e.g., anti-inflammatory cascades)
Understanding how a compound affects cellular signaling pathways, such as those involved in inflammation, can indicate its therapeutic potential. Research in this area often involves cell-based assays to measure changes in protein expression or signaling molecules. Currently, there are no published findings on the modulation of cellular pathways by 1,2-Benzisothiazol-5-amine, 3-methoxy-.
Structure-Activity Relationship (SAR) Studies for 1,2-Benzisothiazol-5-amine, 3-methoxy- and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.
Impact of Functional Group Modifications on Biological Efficacy
SAR studies involve the synthesis and testing of various derivatives of a lead compound to determine the impact of different functional groups on its efficacy. nih.govmdpi.com This process helps in optimizing the compound to enhance its desired biological activity and reduce potential side effects. There are currently no available SAR studies for 1,2-Benzisothiazol-5-amine, 3-methoxy-, and therefore, the impact of modifying its functional groups on biological efficacy has not been determined.
Positional Isomer Effects on Molecular Recognition
Specific research on the effects of the 5-amino and 3-methoxy positional isomers on the molecular recognition of 1,2-Benzisothiazol-5-amine, 3-methoxy- is not described in the available literature. For the broader class of 1,2-benzisothiazol-3(2H)-one derivatives, studies have targeted various positions on the benzisothiazole core, including the nitrogen atom and positions on the aromatic ring, to introduce functional groups. researchgate.net However, a systematic analysis of how positional isomerism of substituents like amino and methoxy (B1213986) groups influences interactions with biological targets has not been specifically reported for this compound.
Stereochemical Influences on Activity (if applicable)
The chemical structure of 1,2-Benzisothiazol-5-amine, 3-methoxy- does not inherently possess a chiral center, and therefore, it does not have stereoisomers. As such, discussions of stereochemical influences on its biological activity are not applicable.
Mechanistic Elucidation of Biological Actions at the Molecular Level
While research on the broader class of isothiazolinones suggests that thiol-containing enzymes are a major target researchgate.net, specific protein targets for 1,2-Benzisothiazol-5-amine, 3-methoxy- have not been identified in the reviewed literature. The general mechanism for related compounds involves the reaction with thiol groups, which could imply a range of potential protein targets, but specific binding modes and affinities for the named compound are yet to be determined.
For the parent compound 1,2-benzisothiazolin-3-one, the cellular mechanism of action at inhibitory concentrations involves a significant inhibition of the active transport and oxidation of glucose in bacteria such as Staphylococcus aureus. researchgate.net This is attributed to the interaction with and oxidation of thiol groups in enzymes crucial for these metabolic processes. researchgate.net It is plausible that 1,2-Benzisothiazol-5-amine, 3-methoxy- could operate through a similar mechanism, but direct experimental evidence is lacking.
There are no specific computational docking or molecular dynamics studies available in the reviewed literature for 1,2-Benzisothiazol-5-amine, 3-methoxy-. Such studies would require the prior identification of specific biological targets. For the broader scaffold of 1,2-benzisothiazol-3(2H)-one, structure-based drug design initiatives have utilized computational methods like molecular docking to explore potential inhibitors for various therapeutic targets.
In Vivo Studies in Relevant Non-Human Model Systems
No in vivo studies in non-human model systems specifically investigating the biological activities of 1,2-Benzisothiazol-5-amine, 3-methoxy- were found in the available literature.
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the pre-clinical investigation of 1,2-Benzisothiazol-5-amine, 3-methoxy- . Searches conducted using the chemical name, its synonyms, and its CAS number (64099-28-1) did not yield any studies detailing its biological activities, assessment in cellular or animal models, systemic distribution, or metabolic fate.
The provided outline requires specific data from pre-clinical investigations, which could not be located. The available literature discusses related but structurally distinct compounds, such as 1,2-benzisothiazolin-3-one, or provides general information on the anti-inflammatory potential of other heterocyclic scaffolds.
Consequently, it is not possible to generate the requested article with scientifically accurate and specific content for "1,2-Benzisothiazol-5-amine, 3-methoxy-" as per the provided outline.
Applications of 1,2 Benzisothiazol 5 Amine, 3 Methoxy in Chemical Sciences
Integration into Polymeric Materials or Surfaces for Functional Applications (e.g., biostability, preservation)
No studies were found that describe the integration or polymerization of 1,2-Benzisothiazol-5-amine, 3-methoxy- into polymeric materials for functional purposes such as enhancing biostability or for preservation.
Development of Chemical Probes for Biological Systems
The development or application of 1,2-Benzisothiazol-5-amine, 3-methoxy- as a chemical or fluorescent probe for biological systems is not described in the reviewed scientific literature.
Potential in Agrochemicals or Industrial Biocides
While the general class of benzisothiazolinones is widely used in industrial biocides and agrochemical formulations, there is no specific information available on the formulation, efficacy, or potential use of 1,2-Benzisothiazol-5-amine, 3-methoxy- in these applications. wikipedia.orggoogle.com Patents in this field typically refer to the parent compound BIT or other derivatives. googleapis.com
Future Research Directions and Unaddressed Challenges for 1,2 Benzisothiazol 5 Amine, 3 Methoxy
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 1,2-Benzisothiazol-5-amine, 3-methoxy- remains a significant hurdle. Current synthetic strategies for the benzisothiazole core often rely on multi-step processes with harsh reagents. Future research should prioritize the development of more sustainable and atom-economical synthetic pathways.
A promising avenue lies in the adaptation of modern catalytic methods. For instance, copper- or iron-catalyzed intramolecular N–S bond formation from readily available disulfide precursors could be explored. researchgate.netnih.gov The challenge will be to devise a route that compatibly incorporates the 3-methoxy and 5-amino functionalities, or introduces them efficiently in later steps. One-pot methodologies, starting from substituted 2-(alkylthio)benzaldehydes or 2-halobenzamides, could offer an elegant and efficient alternative to traditional, multi-step syntheses. nih.govgoogle.com
Key areas for investigation include:
Catalytic C-H Amination and Methoxylation: Direct functionalization of a pre-formed benzisothiazole scaffold at the C5 and C3 positions would represent a highly efficient strategy.
Flow Chemistry Approaches: The use of microreactor technology could enable safer and more controlled reaction conditions, particularly for potentially hazardous steps, while allowing for rapid optimization and scale-up.
Bio-catalytic Synthesis: Engineering enzymes to perform key bond-forming reactions could offer an exceptionally green and selective synthetic route.
Comprehensive Exploration of Structure-Function Relationships through Advanced Chemical Biology Tools
The biological activities of 1,2-Benzisothiazol-5-amine, 3-methoxy- are largely uncharted. The presence of both a hydrogen bond donor (amine) and acceptor (methoxy and nitrogen of the isothiazole (B42339) ring) suggests its potential to interact with biological targets. Future research should employ a suite of advanced chemical biology tools to elucidate its structure-function relationships.
Initial investigations could involve screening against a broad panel of enzymes, particularly those where related benzisothiazole derivatives have shown activity, such as proteases and kinases. researchgate.net For example, benzisothiazolones have been identified as inhibitors of HIV-1 reverse transcriptase. mdpi.com Techniques like fluorescence resonance energy transfer (FRET) assays can be adapted for high-throughput screening to identify initial hits. mdpi.com
Once a biological target is identified, detailed structure-activity relationship (SAR) studies will be crucial. This will involve the synthesis of a library of analogues with systematic modifications to the amino and methoxy (B1213986) groups, as well as substitutions at other positions of the benzisothiazole ring.
Advanced techniques to be deployed include:
Photo-affinity Labeling: Design and synthesis of probes incorporating a photoreactive group to covalently link the molecule to its biological target, facilitating target identification and validation.
Activity-Based Protein Profiling (ABPP): To identify the cellular targets of 1,2-Benzisothiazol-5-amine, 3-methoxy- in a complex proteome.
X-ray Crystallography: To obtain high-resolution structural information of the compound bound to its target, which is invaluable for understanding the molecular basis of its activity and for guiding further optimization.
Investigation of Unexplored Reactivity Pathways and Material Science Applications
The unique electronic properties conferred by the amino and methoxy groups could endow 1,2-Benzisothiazol-5-amine, 3-methoxy- with novel reactivity and make it a valuable building block in materials science. The benzothiazole (B30560) scaffold itself is known for its applications in organic semiconductors and dyes. nih.gov
Future research should explore the reactivity of the amine and methoxy groups in the context of the benzisothiazole core. For example, the amine group could serve as a handle for polymerization or for grafting onto surfaces to create functional materials. The electron-rich nature of the aromatic ring could also be exploited in electrophilic substitution reactions to introduce further functionalities.
Potential applications in material science to be investigated:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of derivatives of 1,2-Benzisothiazol-5-amine, 3-methoxy- could be tuned for applications in display and lighting technologies.
Chemosensors: The amine group could be functionalized to create selective receptors for metal ions or other analytes, with the benzisothiazole core acting as a signaling unit.
Functional Polymers: Incorporation of the 1,2-Benzisothiazol-5-amine, 3-methoxy- moiety into polymer backbones could lead to materials with interesting optical, electronic, or self-assembly properties.
Computational Design and Predictive Modeling for Enhanced Efficacy in Target Biological Systems
Computational chemistry offers a powerful toolset to accelerate the discovery and optimization of bioactive molecules. For 1,2-Benzisothiazol-5-amine, 3-methoxy-, computational methods can be employed to predict its physicochemical properties, potential biological targets, and to guide the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other benzisothiazole derivatives, can be used to build predictive models for biological activity. nih.govnih.gov These models can help to identify the key structural features that govern activity and to prioritize the synthesis of new compounds.
Molecular docking simulations can be used to predict the binding mode of 1,2-Benzisothiazol-5-amine, 3-methoxy- to the active site of potential protein targets. This information can be used to rationalize observed activities and to design modifications that enhance binding affinity.
Future computational research should focus on:
Virtual Screening: Using the structure of 1,2-Benzisothiazol-5-amine, 3-methoxy- as a query to search large compound libraries for molecules with similar properties that may have known biological activities.
Molecular Dynamics Simulations: To study the dynamic behavior of the compound in complex with its target, providing insights into the stability of the complex and the role of solvent molecules.
ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to identify potential liabilities early in the drug discovery process.
Integration of 1,2-Benzisothiazol-5-amine, 3-methoxy- into Hybrid Chemical Scaffolds
Molecular hybridization, which involves the combination of two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.govnih.gov The 1,2-Benzisothiazol-5-amine, 3-methoxy- scaffold could be a valuable component in the design of novel hybrid compounds with unique biological profiles.
The amino group provides a convenient attachment point for linking to other bioactive moieties. For example, it could be acylated with a fragment known to interact with a specific biological target, creating a bifunctional molecule. Hybrid molecules incorporating benzothiazole have been investigated as potential anticancer agents. nih.govresearchgate.net
Future research in this area could explore:
Conjugation with other Heterocycles: Linking the benzisothiazole core to other privileged scaffolds such as piperazine, triazole, or isoxazole (B147169) to create novel chemical entities with enhanced or synergistic activities. researchgate.netnih.govresearchgate.net
Peptidomimetics: Incorporating the 1,2-benzisothiazole (B1215175) moiety as a structural surrogate for a peptide bond or an amino acid side chain in the design of protease inhibitors or other peptidomimetics.
Targeted Drug Delivery: Attaching the molecule to a targeting ligand, such as an antibody or a small molecule that binds to a specific cell surface receptor, to achieve selective delivery to diseased cells.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Benzisothiazol-5-amine, 3-methoxy- that influence its reactivity in synthetic applications?
- Methodological Answer : The molecular formula (C₈H₈N₂OS) and structure (InChI: 1S/C8H8N2OS/c1-11-8-6-4-5(9)2-3-7(6)12-10-8/h2-4H,9H2,1H3) indicate a planar benzisothiazole core with electron-donating methoxy and amine groups. Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and sulfur moieties. Stability under acidic/basic conditions should be tested via pH-dependent NMR or HPLC monitoring .
Q. How can researchers validate the purity and structural integrity of synthesized 1,2-Benzisothiazol-5-amine, 3-methoxy-?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (180.227 g/mol) and detect impurities.
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C3, amine at C5) and aromatic proton splitting patterns.
- X-ray crystallography : Resolve crystallographic ambiguity if spectral data conflicts arise .
Q. What synthetic routes are commonly employed for 1,2-Benzisothiazol-5-amine derivatives, and how do they apply to this compound?
- Methodological Answer : Base-mediated cyclization of ortho-substituted aniline precursors with sulfur sources (e.g., SCl₂) is typical. For 3-methoxy substitution, pre-functionalization of the benzene ring with methoxy prior to cyclization is advised. Optimization may require varying reaction temperatures (80–120°C) and catalysts (e.g., CuI) to improve yield .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1,2-Benzisothiazol-5-amine, 3-methoxy- in heterocyclic coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amine group’s lone pair may participate in Ullmann or Buchwald-Hartwig couplings. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via in-situ IR) .
Q. What strategies resolve contradictions in bioactivity data for benzisothiazole analogs, such as inconsistent enzyme inhibition results?
- Methodological Answer :
- Dose-response profiling : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural analogs : Compare with derivatives (e.g., 2,1,3-Benzoxadiazol-4-amine) to isolate substituent-specific effects.
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to rationalize activity trends .
Q. How can AI-driven synthesis planning optimize the scalable production of 1,2-Benzisothiazol-5-amine, 3-methoxy-?
- Methodological Answer : Platforms like Pistachio or Reaxys can propose one-step routes using retrosynthetic analysis. Prioritize reactions with high atom economy (e.g., cyclization vs. multi-step functionalization). Validate AI predictions with small-scale trials (e.g., 1–5 mmol) and adjust parameters (solvent, catalyst loading) iteratively .
Q. What experimental design principles mitigate challenges in studying the compound’s photostability for optoelectronic applications?
- Methodological Answer :
- Factorial Design : Vary UV exposure time, wavelength (e.g., 254 nm vs. 365 nm), and solvent polarity to identify degradation pathways.
- Spectroscopic monitoring : Use UV-Vis and fluorescence spectroscopy to track changes in π-conjugation.
- Control experiments : Compare with non-methoxy analogs to assess the methoxy group’s role in stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
